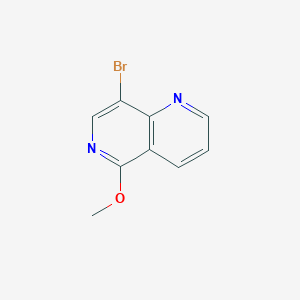

8-Bromo-5-methoxy-1,6-naphthyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

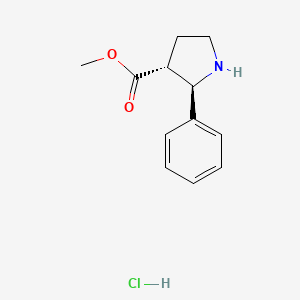

“8-Bromo-5-methoxy-1,6-naphthyridine” is a chemical compound with the CAS Number: 917474-63-6 . It has a molecular weight of 239.07 and its linear formula is C9H7BrN2O . It is a solid at room temperature .

Synthesis Analysis

The synthesis of “8-Bromo-5-methoxy-1,6-naphthyridine” and its derivatives has been a topic of interest in recent years . For instance, the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with various arylboronic acids produced monoarylated-1,6-naphthyridines .

Molecular Structure Analysis

The molecular structure of “8-Bromo-5-methoxy-1,6-naphthyridine” is represented by the linear formula C9H7BrN2O .

Physical And Chemical Properties Analysis

“8-Bromo-5-methoxy-1,6-naphthyridine” is a solid at room temperature . It has a molecular weight of 239.07 .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis Methodologies

Naphthyridine derivatives, including those related to 8-Bromo-5-methoxy-1,6-naphthyridine, have been utilized in organic synthesis as intermediates for the development of various compounds. For instance, Xu and He (2010) described a practical synthesis method for 2-Bromo-6-methoxynaphthalene, highlighting its importance as an intermediate in the preparation of non-steroidal anti-inflammatory agents (Wei-Ming Xu & Hong-Qiang He, 2010). Similarly, Zlatoidský and Gabos (2009) outlined a synthesis approach for 6-Bromo-1,2,3,4-tetrahydroisoquinoline and 3-Methoxy-1,2,3,4-tetrahydro-[2,7]-naphthyridine, demonstrating the versatility of naphthyridine derivatives in synthesizing heterocyclic compounds (P. Zlatoidský & Bálint Gabos, 2009).

Pharmaceutical Applications

Naphthyridine derivatives have shown promise in pharmaceutical research, especially in the development of anticancer and antibacterial agents. For instance, a novel naphthyridine derivative, named 3u, demonstrated potent anticancer activity in human melanoma A375 cells by inducing necroptosis at low concentrations and apoptosis at high concentrations, suggesting its potential as a chemical substance for melanoma treatment (Q. Kong et al., 2018). Another study reported the synthesis and evaluation of 8-alkoxy- and 5-amino-8-alkoxyquinolone antibacterial agents, showing that 8-methoxyquinolones had antibacterial activity comparable to the most active 8-substituted compounds, with a reduction in potential side effects (J. Sánchez et al., 1995).

Catalytic and Material Science Applications

Naphthyridine derivatives have also been explored for their catalytic activities and applications in material science. Moya et al. (2013) synthesized a series of ruthenium (II) carbonyl complexes containing naphthyridine and acetylacetonate ligands, revealing their good catalytic activity in the hydrogen transfer reaction, which could be beneficial for various industrial applications (S. Moya et al., 2013).

Safety and Hazards

Wirkmechanismus

Target of Action

It is known that 1,6-naphthyridines, the class of compounds to which 8-bromo-5-methoxy-1,6-naphthyridine belongs, have a wide range of pharmacological applications, including anticancer, anti-hiv, antimicrobial, analgesic, anti-inflammatory, and antioxidant activities .

Mode of Action

It is known that 1,6-naphthyridines interact with various targets to exert their effects

Biochemical Pathways

Given the wide range of pharmacological activities of 1,6-naphthyridines, it can be inferred that multiple pathways might be affected .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant . . These properties suggest that 8-Bromo-5-methoxy-1,6-naphthyridine may have good bioavailability.

Result of Action

Given the wide range of pharmacological activities of 1,6-naphthyridines, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .

Action Environment

It is known that the compound should be stored in a sealed container in a dry room at room temperature .

Eigenschaften

IUPAC Name |

8-bromo-5-methoxy-1,6-naphthyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c1-13-9-6-3-2-4-11-8(6)7(10)5-12-9/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUDZGUZMINUMOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C2=C1C=CC=N2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromo-5-methoxy-1,6-naphthyridine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl (1R,3S,4S)-3-(5-bromopyrimidin-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2692127.png)

![12-Chloro-10-(piperidin-1-ylmethyl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B2692128.png)

![8-(3,4-dimethoxyphenethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2692129.png)

![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] furan-2-carboxylate](/img/structure/B2692137.png)

![N-cyclohexyl-3-[1-({2-[(2-methoxyethyl)amino]-2-oxoethyl}thio)-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide](/img/structure/B2692138.png)

![4-(N,N-diisobutylsulfamoyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2692142.png)

![8-(3-(dimethylamino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2692144.png)